
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a hydroxypropyl group and an isopropyl group attached to the triazole ring, along with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
Synthetic Route:
Starting Materials: Azide and alkyne precursors.
Reaction Conditions: Copper(I) catalyst, mild temperature, and solvent (e.g., water or organic solvent).
Procedure: The azide and alkyne are mixed in the presence of the copper(I) catalyst, leading to the formation of the triazole ring.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature.
Products: Oxidation of the hydroxypropyl group can lead to the formation of a ketone or carboxylic acid derivative.
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Conditions: Conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Products: Reduction of the triazole ring can yield various reduced triazole derivatives.
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Typically performed in an organic solvent with or without a catalyst.
Products: Substitution reactions can introduce new functional groups onto the triazole ring, leading to a variety of derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid:
This compound is a laboratory reagent with the CAS number 1250950-16-3 . It is available in 500mg units and has a purity of 98%+ . The molecular formula is C9H15N3O3 .
This chemical is intended for laboratory, scientific, industrial, and research use only . It is not meant for human use or consumption, nor is it available as a therapeutic agent .
While the search results do not provide specific applications of this exact compound, they do offer information on the broader uses of 1,2,3-triazole derivatives:
- Anticancer Activity: 1,2,3-triazole derivatives have demonstrated the ability to inhibit cell growth across various cancer cell lines . Some compounds have shown notable cytotoxicity and can arrest the cell cycle in the G0/G1 phase .
- Antimicrobial Activity: Certain 1,2,3-triazole compounds exhibit good inhibition on Escherichia coli (E. coli) and Staphylococcus aureus (S. aureus) .
- Synthesis of Triazole Derivatives: 1,2,3-triazoles can be synthesized through cycloaddition reactions of β-ketoesters and azides . They can also be created using Click chemistry approaches .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Molecular Targets:
- Enzymes involved in metabolic pathways.
- Receptors on the surface of cells that mediate signal transduction.
Pathways Involved:
- Inhibition of enzyme activity, leading to the disruption of metabolic processes.
- Modulation of receptor activity, affecting cellular signaling and function.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
1-(2-Hydroxypropyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, leading to different chemical and biological properties.
Uniqueness:
- The presence of both hydroxypropyl and isopropyl groups in 1-(2-Hydroxypropyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid imparts unique steric and electronic effects, influencing its reactivity and interactions with biological targets.
Biological Activity
1-(2-Hydroxypropyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250950-16-3) is a compound belonging to the class of triazoles, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to summarize the biological activity of this specific triazole derivative, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.
Anticancer Activity
Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, a library of triazole derivatives was synthesized and tested for antiproliferative activity against various cancer cell lines. The findings suggested that certain derivatives demonstrated notable inhibition of cell growth, with IC50 values significantly lower than standard anticancer drugs such as doxorubicin and 5-fluorouracil .
Table 1: Anticancer Activity of Triazole Derivatives
Compound ID | Cell Line Tested | IC50 (μM) | Reference Drug IC50 (μM) |
---|---|---|---|
Compound 9 | MCF-7 | 1.1 | Doxorubicin: 0.5 |
Compound 10 | HCT-116 | 2.6 | 5-Fluorouracil: 3.0 |
Compound 11 | HepG2 | 1.4 | Doxorubicin: 0.5 |
These compounds were found to inhibit thymidylate synthase (TS), an essential enzyme in DNA synthesis, with IC50 values ranging from 1.95 to 4.24 μM, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented, with studies showing efficacy against various pathogens including Escherichia coli and Staphylococcus aureus. In one study, several triazole derivatives exhibited good inhibition against these bacteria .
Table 2: Antimicrobial Activity of Triazole Derivatives
Compound ID | Pathogen Tested | Zone of Inhibition (mm) |
---|---|---|
Compound 6 | E. coli | 15 |
Compound 7 | S. aureus | 18 |
Compound 9 | E. coli | 20 |
The mechanism of action for the antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
The biological activities of triazoles can be attributed to their ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The nitrogen atoms in the triazole ring facilitate interactions with enzyme active sites, which can lead to inhibition of key metabolic enzymes.
- DNA Interaction : Some studies suggest that triazoles may intercalate into DNA or interfere with DNA replication processes.
- Antioxidant Properties : Certain derivatives have shown antioxidant activity, which can contribute to their anticancer effects by reducing oxidative stress in cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole derivatives where researchers reported significant antiproliferative effects against multiple cancer cell lines. The study highlighted the structure-activity relationship (SAR) that pointed towards specific substitutions on the triazole ring enhancing biological activity .
Properties
Molecular Formula |
C9H15N3O3 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(2-hydroxypropyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O3/c1-5(2)8-7(9(14)15)10-11-12(8)4-6(3)13/h5-6,13H,4H2,1-3H3,(H,14,15) |
InChI Key |
OOXDPHVFFCWJFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=NN1CC(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.